![molecular formula C9H13N3O4 B6362787 1-[2-(1,3-二恶烷-2-基)乙基]-3-硝基-1H-吡唑 CAS No. 1240566-55-5](/img/structure/B6362787.png)

1-[2-(1,3-二恶烷-2-基)乙基]-3-硝基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

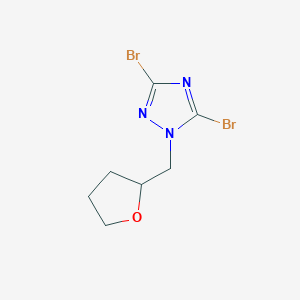

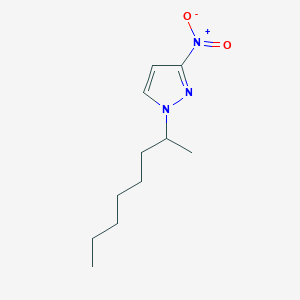

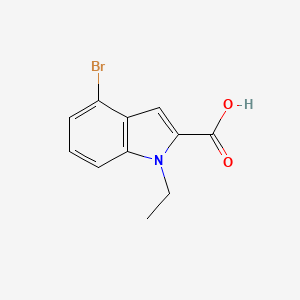

The compound “1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The 1,3-dioxan-2-yl group is a type of acetal, which is commonly used as a protecting group in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring substituted at the 1-position with a 2-(1,3-dioxan-2-yl)ethyl group and a nitro group at the 3-position. The 1,3-dioxan-2-yl group is a type of acetal, which is a functional group characterized by two single-bonded oxygen atoms attached to the same carbon atom .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The 1,3-dioxan-2-yl group could potentially be deprotected under acidic conditions to yield a diol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitro group could potentially make the compound more reactive. The 1,3-dioxan-2-yl group could potentially make the compound more soluble in organic solvents .科学研究应用

Synthesis of New Derivatives

The compound can be used in the synthesis of new derivatives, such as 1,3,5-tris(1,3-dioxan-2-yl)-benzene derivatives . These derivatives have been studied for their stereochemistry and conformational analysis .

Preparation of Enamides

In a Grignard addition-acylation method, the compound can be used for the preparation of enamides . Enamides are valuable intermediates in organic synthesis and have applications in pharmaceuticals and agrochemicals.

Synthesis of Trisubstituted Allenes

The compound can be used to prepare trisubstituted allenes by reacting with propargylic ammonium salts . Allenes are important in synthetic chemistry due to their unique reactivity and stereochemical properties.

Synthesis of Febrifugine Based Antimalarial Drugs

The compound plays a key role in the synthesis of febrifugine based antimalarial drugs . Febrifugine is a natural product with potent antimalarial activity.

Generation of 1,3-Dioxan-5-one Derivatives

A method has been developed for in situ generation of 1,3-dioxan-5-one derivatives . These compounds are simple precursors for accessing carbohydrate structures .

Preparation of Statins

The compound, after conversion into the t-butyl ester of 2-(6-hydroxymethyl-1,3-dioxane-4-yl)acetic acid, is important as an intermediary product in the preparation of statins . Statins are a class of drugs that are used to lower cholesterol levels.

Photo-Aerobic Selenium-π-Acid Multicatalysis

The compound can be used in photo-aerobic selenium-π-acid multicatalysis for the synthesis of cyclic carbonates from homoallylic carbonic acid esters . This method uses ambient air as the sole oxidant and visible light as an energy source .

作用机制

未来方向

属性

IUPAC Name |

1-[2-(1,3-dioxan-2-yl)ethyl]-3-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c13-12(14)8-2-4-11(10-8)5-3-9-15-6-1-7-16-9/h2,4,9H,1,3,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLFJMYDQJRZQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCN2C=CC(=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362706.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B6362752.png)

![1-[(3,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362755.png)

![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B6362788.png)

![(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362803.png)